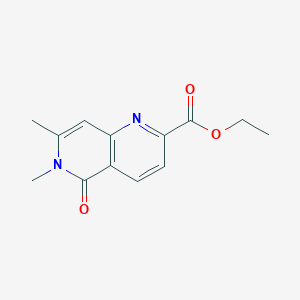

Ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate

Description

Ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate is a heterocyclic organic compound featuring a 1,6-naphthyridine core. The 1,6-naphthyridine system consists of a bicyclic structure with two fused six-membered rings containing nitrogen atoms at positions 1 and 5. Key substituents include methyl groups at positions 6 and 7, a ketone (oxo) group at position 5, and an ethyl ester moiety at position 2 . Its molecular formula is $ \text{C}{13}\text{H}{14}\text{N}2\text{O}3 $, with a molecular weight of 246.26 g/mol .

Its synthesis typically involves multi-step reactions, such as cyclocondensation of aminopyridine derivatives with carbonyl-containing reagents, followed by esterification. Structural characterization often employs X-ray crystallography and spectroscopic methods, utilizing programs like SHELXL for refinement .

Properties

IUPAC Name |

ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-4-18-13(17)10-6-5-9-11(14-10)7-8(2)15(3)12(9)16/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVDCVHDLGQRFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C1)C(=O)N(C(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of suitable precursors in the presence of catalysts and solvents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: Common reagents for substitution reactions include arylboronic acids, which can lead to monoarylated or diarylated products.

Cross-coupling reactions: These reactions are often used to form carbon-carbon bonds, expanding the compound’s utility in synthetic chemistry.

Scientific Research Applications

Ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is explored for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.

Biological Studies: The compound is used in studies to understand its interactions with various biological targets and its effects on cellular processes.

Industrial Applications: It is utilized in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compound A : (±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate

- Core structure : Fully saturated decahydro-1,6-naphthyridine (10-membered bicyclic system with two nitrogen atoms).

- Substituents : A thioketone (sulfanylidene) group at position 2 and an ethyl ester at position 6.

- Stereochemistry : cis configuration at key chiral centers.

Compound B : (±)-trans-Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate

- Core structure : Octahydro-pyrrolo[3,2-c]pyridine (a tricyclic system combining pyrrolidine and pyridine rings).

- Substituents : A ketone (oxo) group at position 2 and an ethyl ester at position 5.

- Stereochemistry : trans configuration across the fused rings.

Target Compound : this compound

- Core structure : Partially unsaturated 1,6-naphthyridine (aromatic bicyclic system).

- Substituents : Methyl groups at positions 6 and 7, a ketone at position 5, and an ethyl ester at position 2.

Key Differences and Implications

Ring Saturation and Aromaticity

- The target compound’s aromatic 1,6-naphthyridine core contrasts with the fully saturated decahydro-1,6-naphthyridine in Compound A and the tricyclic system in Compound B.

Functional Groups

Stereochemical Complexity

- Compounds A and B exhibit defined cis and trans configurations, impacting their three-dimensional conformations. The target compound lacks chiral centers, simplifying synthetic routes but reducing stereochemical diversity for targeted interactions .

Data Table: Comparative Analysis

Research Findings and Limitations

- Structural Insights : X-ray crystallography confirmed the regiochemistry and stereochemistry of Compounds A and B, with SHELX software employed for refinement . Similar methodologies could validate the target compound’s structure.

- In contrast, saturated analogs like Compound A may exhibit altered pharmacokinetics due to reduced aromaticity .

- Knowledge Gaps: Comparative studies on solubility, stability, and bioactivity are lacking. Further research should explore the pharmacological implications of methyl substitution versus thioketone/oxo functionalization.

Biological Activity

Ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate (often referred to as EN300-7543561) is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its anti-inflammatory, antioxidant, and anticancer activities, supported by quantitative data and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 218.21 g/mol |

| CAS Number | 146082011 |

The compound features a naphthyridine core with ethyl and methyl substituents that contribute to its biological activity.

1. Anti-inflammatory Activity

Research has indicated that EN300-7543561 possesses significant anti-inflammatory properties. In vitro studies have demonstrated its ability to modulate inflammatory pathways effectively. For instance:

- Mechanism of Action : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Quantitative Data : IC50 values for inhibition of nitric oxide production in RAW 264.7 macrophages were found to be in the range of 10–20 µM, indicating potent anti-inflammatory effects.

2. Antioxidant Properties

EN300-7543561 exhibits notable antioxidant activity, crucial for combating oxidative stress:

- Mechanism : The compound scavenges free radicals and enhances cellular defense mechanisms.

- Quantitative Data : The antioxidant activity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing an IC50 value of approximately 15 µM.

3. Anticancer Activity

The anticancer potential of EN300-7543561 has been explored through various studies:

- Cell Lines Tested : It has shown cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Mechanism of Action : The compound induces apoptosis and cell cycle arrest in cancer cells. For example, at concentrations of 20 µM, significant apoptosis was observed in HeLa cells .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 20 | Induction of apoptosis |

| MCF-7 | 25 | Cell cycle arrest |

| A549 | 30 | Apoptosis via mitochondrial pathway |

Case Study 1: Anti-inflammatory Effects in Animal Models

In a study involving rats with induced colitis, EN300-7543561 was administered at various doses. The results showed a significant reduction in colonic inflammation markers compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells and reduced mucosal damage.

Case Study 2: Anticancer Efficacy in Xenograft Models

In xenograft models using mice implanted with human cancer cells, treatment with EN300-7543561 resulted in tumor size reduction by approximately 40% after four weeks of treatment. Molecular analysis indicated upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Q & A

Basic: What are the common synthetic routes for preparing Ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate, and how are reaction conditions optimized?

Answer:

The synthesis typically involves esterification and cyclization steps. For example, hydrolysis of esters under acidic or alkaline conditions is a key method. Ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate can be hydrolyzed with HCl in water/ethanol under reflux to yield carboxylic acid derivatives . Optimization parameters include:

- Temperature: Higher temperatures (e.g., reflux at 100–120°C) improve reaction rates but may require inert atmospheres to prevent decomposition.

- Catalysts: Acidic (HCl, H₂SO₄) or basic (NaOH) conditions are selected based on substituent stability .

- Solvent Systems: Polar aprotic solvents (e.g., dioxane/water mixtures) enhance solubility and reactivity .

Yield optimization is monitored via HPLC or TLC to confirm intermediate purity .

Advanced: How can computational modeling aid in predicting the reactivity of this compound derivatives?

Answer:

Density Functional Theory (DFT) and molecular docking studies are used to:

- Predict Electron Density: Identify reactive sites (e.g., carbonyl groups) for nucleophilic/electrophilic attacks .

- Binding Affinity Analysis: Simulate interactions with biological targets (e.g., bacterial topoisomerases) to prioritize derivatives for synthesis .

- Reaction Pathway Validation: Model transition states to assess feasibility of proposed mechanisms (e.g., decarboxylation at 250–370°C) .

Software like Gaussian or AutoDock is employed, with validation against experimental XRD or NMR data .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and purity (e.g., methyl groups at C6/C7) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks using SHELXL for refinement .

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., 252.65 g/mol for related analogs) .

- HPLC: Monitors reaction progress and purity (>95% threshold for pharmacological studies) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from variations in:

- Assay Conditions: Standardize MIC (Minimum Inhibitory Concentration) protocols against Gram-positive bacteria to compare results .

- Structural Isomerism: Confirm regiochemistry (e.g., 1,6- vs. 1,8-naphthyridine) via NOESY NMR or XRD .

- Solubility Factors: Use consistent DMSO/water ratios in cellular assays to avoid false negatives .

Meta-analyses of published datasets and independent replication in controlled settings are critical .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

The compound serves as:

- Antibacterial Scaffold: Mimics quinolones by inhibiting DNA gyrase, with structural modifications enhancing potency .

- Enzyme Inhibitor: Targets kinases or proteases in cancer research via carboxylate group interactions .

- Building Block: Synthesizes derivatives (e.g., amides, sulfonamides) for high-throughput screening .

Advanced: What strategies improve the yield of ester hydrolysis reactions for this compound?

Answer:

- Catalyst Selection: Use NaHCO₃ in biphasic (dioxane/water) systems to minimize side reactions .

- Microwave Assistance: Reduces reaction time (e.g., 30 minutes vs. 9 hours) while maintaining >80% yield .

- Protecting Groups: Temporarily block reactive sites (e.g., Boc-protected amines) to direct regioselectivity .

Basic: How is the crystal structure of this compound validated, and what software is recommended?

Answer:

- Data Collection: Use single-crystal XRD with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement: SHELXL refines thermal parameters and hydrogen positions, with R-factor thresholds < 0.05 .

- Validation Tools: PLATON checks for missed symmetry, and CCDC databases cross-verify bond lengths/angles .

Advanced: How can structural modifications enhance the pharmacokinetic properties of derivatives?

Answer:

- Bioisosteric Replacement: Substitute ethyl carboxylate with trifluoromethyl groups to improve metabolic stability .

- Prodrug Design: Convert carboxylate to esters (e.g., pivaloyloxymethyl) for enhanced oral bioavailability .

- LogP Optimization: Introduce polar substituents (e.g., hydroxyl groups) to balance membrane permeability and solubility .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE: Use nitrile gloves, goggles, and fume hoods due to potential irritancy .

- Waste Disposal: Neutralize acidic/basic residues before aqueous disposal .

- Storage: Keep under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis .

Advanced: What mechanistic insights explain the compound’s decarboxylation under thermal stress?

Answer:

Decarboxylation proceeds via:

- Radical Pathway: At >250°C, homolytic cleavage of the C–CO₂Et bond generates radicals stabilized by aromatic rings .

- Acid Catalysis: Trace H⁺ (from residual HCl) lowers activation energy for concerted CO₂ loss .

Kinetic studies (TGA/DSC) quantify activation energy (Eₐ), guiding storage and processing conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.